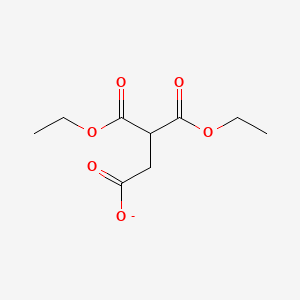
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate is an organic compound with the molecular formula C₉H₁₂O₆ It is a derivative of butanoic acid and contains both ethoxy and ethoxycarbonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives. One common method is the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. Additionally, its functional groups allow it to engage in various chemical interactions, influencing its reactivity and behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A closely related compound with similar functional groups.
Ethyl butanoate: Another ester derivative of butanoic acid.
Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutanoate is unique due to its specific combination of ethoxy and ethoxycarbonyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic applications and research contexts where these functional groups are advantageous.
Propriétés
Numéro CAS |
61063-75-0 |
|---|---|
Formule moléculaire |
C9H13O6- |
Poids moléculaire |
217.20 g/mol |
Nom IUPAC |
4-ethoxy-3-ethoxycarbonyl-4-oxobutanoate |
InChI |
InChI=1S/C9H14O6/c1-3-14-8(12)6(5-7(10)11)9(13)15-4-2/h6H,3-5H2,1-2H3,(H,10,11)/p-1 |
Clé InChI |
QCFDCRIQWQFSOJ-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(CC(=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
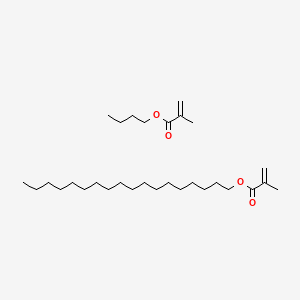
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
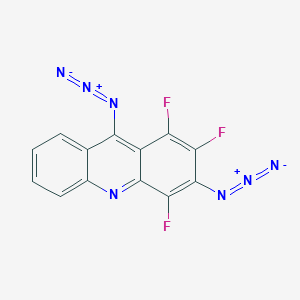
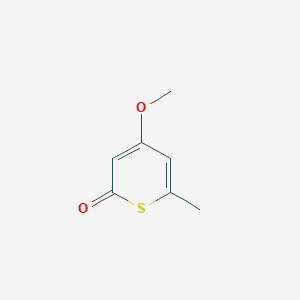
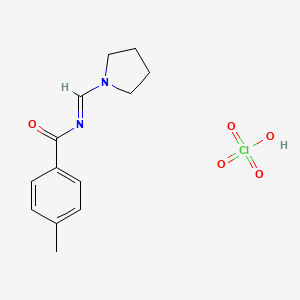
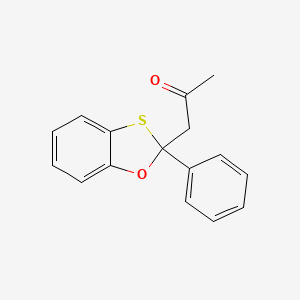
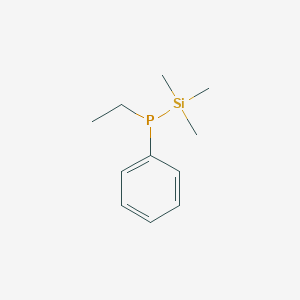


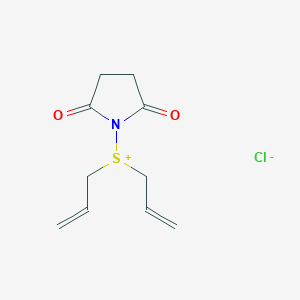
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)

